molecular formula C16H14N2O6 B12986265 Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate

Cat. No.: B12986265
M. Wt: 330.29 g/mol
InChI Key: ZOSBJPLWYHRJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl salicylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-((4-nitrophenyl)amino)-2-oxoethoxy)benzoate: Similar structure but with a nitro group at the para position.

    Ethyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-((3-aminophenyl)amino)-2-oxoethoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H14N2O6/c1-23-16(20)13-7-2-3-8-14(13)24-10-15(19)17-11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,19)

InChI Key

ZOSBJPLWYHRJDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.